molecular formula C18H20O2 B1586810 4-(4-Pentylphenyl)benzoic acid CAS No. 59662-47-4

4-(4-Pentylphenyl)benzoic acid

Cat. No.: B1586810
CAS No.: 59662-47-4
M. Wt: 268.3 g/mol
InChI Key: VRGQQLFRUKMDSW-UHFFFAOYSA-N
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Description

4-(4-Pentylphenyl)benzoic acid is an organic compound with the molecular formula C18H20O2. It belongs to the family of benzoic acids and is characterized by the presence of a pentyl group attached to the phenyl ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pentylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-pentylphenylboronic acid and 4-bromobenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 4-pentylphenylboronic acid and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Pentylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagent used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(4-Pentylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Pentylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hexylphenyl)benzoic acid
  • 4-(4-Octylphenyl)benzoic acid
  • 4-(4-Butylphenyl)benzoic acid

Comparison

4-(4-Pentylphenyl)benzoic acid is unique due to its specific pentyl group, which imparts distinct physicochemical properties compared to its analogs with different alkyl chain lengths. For example, the length of the alkyl chain can influence the compound’s solubility, melting point, and interaction with biological targets. The pentyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications .

Properties

IUPAC Name

4-(4-pentylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGQQLFRUKMDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366236
Record name 4-(4-pentylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59662-47-4
Record name 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59662-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-pentylphenyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyl-4'-biphenylcarboxylic Acid
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Synthesis routes and methods I

Procedure details

50 Gram of 4-n-pentyl-4'-cyanobiphenyl and 500 g of 70 weight % sulfuric acid were introduced into 2 l three neck flask, and heated on a mantle heater, with stirring under reflux for 2.5 hours. The resulting reaction mixture was water-cooled and then 500 ml of water was added, followed by separating a solid product with a glass filter, water-washing and recrystallizing with glacial acetic acid to give 45.7 g of 4-n-pentyl-biphenyl-4'-carboxylic acid((II), R=C5H11) which was a colorless crystal having a molecular formula of C18H20O2 (composition: C 80.6%, H 7.5%, O 11.9% as calculated values and C 80.3%, H 7.6%, O 12.1% as observed values) and a melting point of 177° C, and formed a smectic liquid crystal at temperatures exceeding the melting point.
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Synthesis routes and methods II

Procedure details

883 Gram of 4'-n-pentyl-4-acetylbiphenyl was introduced into a 30 l stainless steel reactor (provided with a stirrer, a reflux condenser and a funnel for dropwise adding), added 3.75 l of p-dioxane and dissolved with stirring. On the other hand, 1.8 kg of bromine was dropwise added to and dissolved in a solution of 2 kg of sodium hydroxide dissolved in 7.5 l of water, cooled to 10°-15° C. The resulting hypobromous acid solution was maintained at about 10° C. This solution was dropwise added to the above-mentioned p-dioxane solution over 50 minutes, followed by stirring at 35°-40° C for 3 hours, allowing to stand over one night, adding 250 g of sodium bisulfite, stirring, neutralizing with 2.8 l of conc. hydrochloric acid, separating the resulting solid by filtration, water-washing, drying and recrystallizing from 6 l of acetic acid, to give 747 g of 4'-n-pentyl-4-biphenylcarboxylic acid of m.p. 177° C (smectic liquid crystal being formed) (Yield 84%).
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Synthesis routes and methods III

Procedure details

5 g. 4-cyano-4'-n-pentylbiphenyl in a mixture of 90 ml. ethylene glycol, 18 ml. water and 3.2 g. sodium hydroxide are heated while stirring to 125° C. for 8 hours. After cooling, the reaction mixture is filtered, the residue suspended in 50 ml. ethanol and acidified with 5% hydrochloric acid to a pH of about 2. The reaction mixture is further stirred for 4 hours at room temperature, then filtered and the residue washed with ethanol. The 4-(4-n-pentylphenyl)-benzoic acid obtained is recrystallized from chloroform; m.p. 174° C., S/N 200° C., K. 254° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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